

# A Guide to the Spectroscopic Characterization of (R)-5-phenylmorpholin-2-one

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## Compound of Interest

Compound Name: (R)-5-phenylmorpholin-2-one

CAS No.: 121269-45-2

Cat. No.: B045721

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(R)-5-phenylmorpholin-2-one**. This compound is of interest to researchers in medicinal chemistry and drug development due to its core morpholinone structure, a scaffold present in various biologically active molecules. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such compounds. This document will delve into the practical aspects and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to **(R)-5-phenylmorpholin-2-one**.

## Molecular Structure and Stereochemistry

**(R)-5-phenylmorpholin-2-one** is a heterocyclic compound with a chiral center at the C5 position, bearing a phenyl group. The morpholin-2-one ring consists of an amide and an ether functional group. The absolute configuration at C5 is designated as 'R' according to the Cahn-Ingold-Prelog priority rules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **(R)-5-phenylmorpholin-2-one**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation.

## $^1\text{H}$ NMR Spectroscopy

Experimental Protocol:

A sample of **(R)-5-phenylmorpholin-2-one** (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The  $^1\text{H}$  NMR spectrum is then acquired on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

The expected  $^1\text{H}$  NMR spectrum of **(R)-5-phenylmorpholin-2-one** in  $\text{CDCl}_3$  would exhibit distinct signals corresponding to the different protons in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.40-7.20	m	5H	Ar-H (Phenyl)
~4.55	dd	1H	H5
~4.30	d	1H	H6a
~4.05	dd	1H	H6b
~3.50	d	1H	H3a
~3.30	d	1H	H3b
~2.50	br s	1H	NH

Causality Behind Assignments:

- Aromatic Protons (Ar-H): The protons on the phenyl ring are expected to resonate in the downfield region (~7.40-7.20 ppm) due to the deshielding effect of the aromatic ring current.

The multiplicity will be a complex multiplet (m) due to coupling between the ortho, meta, and para protons.

- H5 Proton: This proton is at the chiral center and is adjacent to the phenyl group and the oxygen atom. This environment leads to a downfield shift to around 4.55 ppm. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C6.
- H6 Protons: The two protons on C6 are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will appear as a doublet (~4.30 ppm) and a doublet of doublets (~4.05 ppm). The geminal coupling between them and the vicinal coupling with H5 leads to this pattern.
- H3 Protons: The protons on C3 are adjacent to the amide carbonyl group and will also be diastereotopic. They are expected to appear as two distinct doublets at approximately 3.50 ppm and 3.30 ppm due to geminal coupling.
- NH Proton: The amide proton is expected to be a broad singlet at around 2.50 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

## <sup>13</sup>C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for <sup>1</sup>H NMR can be used for <sup>13</sup>C NMR spectroscopy. The spectrum is typically acquired on the same spectrometer, often using a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation:

Chemical Shift ( $\delta$ , ppm)	Assignment
~170.0	C2 (C=O)
~138.0	C1' (ipso-C of Phenyl)
~129.0	C3'/C5' (meta-C of Phenyl)
~128.5	C4' (para-C of Phenyl)
~126.0	C2'/C6' (ortho-C of Phenyl)
~75.0	C6
~58.0	C5
~45.0	C3

#### Causality Behind Assignments:

- **Carbonyl Carbon (C2):** The amide carbonyl carbon is significantly deshielded and appears far downfield at approximately 170.0 ppm.
- **Aromatic Carbons:** The carbons of the phenyl ring will appear in the range of 126.0-138.0 ppm. The ipso-carbon (C1') is typically the least shielded of the ring carbons that bear a proton.
- **C6 Carbon:** This carbon is attached to the ether oxygen, causing a downfield shift to around 75.0 ppm.
- **C5 Carbon:** The chiral carbon attached to the phenyl group and nitrogen is expected at approximately 58.0 ppm.
- **C3 Carbon:** The carbon adjacent to the nitrogen of the amide is found at around 45.0 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

Data Interpretation:

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1680	Strong	C=O Stretch (Amide)
~1600, ~1480	Medium	C=C Stretch (Aromatic)
~1100	Strong	C-O-C Stretch (Ether)

Causality Behind Assignments:

- N-H Stretch: The sharp peak around 3300  $\text{cm}^{-1}$  is characteristic of the N-H stretching vibration of a secondary amide.
- C-H Stretches: Aromatic C-H stretches appear above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretches are found just below 3000  $\text{cm}^{-1}$ .
- C=O Stretch: The strong absorption at approximately 1680  $\text{cm}^{-1}$  is a hallmark of the carbonyl group in a cyclic amide (lactam).
- C=C Stretches: The absorptions in the 1600-1480  $\text{cm}^{-1}$  region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.
- C-O-C Stretch: The strong band around 1100  $\text{cm}^{-1}$  is indicative of the C-O-C stretching vibration of the ether linkage in the morpholine ring.

## Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

#### Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for soft ionization to observe the molecular ion. For fragmentation analysis, electron ionization (EI) can be used.

#### Data Interpretation:

- **Molecular Ion:** Using a soft ionization technique like ESI in positive ion mode, the molecular ion peak  $[M+H]^+$  would be expected at  $m/z$  178.2. The molecular weight of **(R)-5-phenylmorpholin-2-one** is 177.2 g/mol .
- **Fragmentation Pattern (EI):** Under electron ionization, the molecule will fragment in a predictable manner.

$m/z$	Proposed Fragment
177	$[M]^+$
104	$[C_6H_5CH=NH_2]^+$
77	$[C_6H_5]^+$

#### Causality Behind Fragmentation:

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. A common fragmentation pathway for morpholinones involves the cleavage of the ring.



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